

"physical and chemical properties of Methyl 4-methoxycinnamate"

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Compound of Interest

Compound Name: Methyl 4-methoxycinnamate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl 4-methoxycinnamate**

Introduction

Methyl 4-methoxycinnamate, also known as methyl p-methoxycinnamate, is an organic compound with the molecular formula $C_{11}H_{12}O_3$.^{[1][2]} It is the methyl ester of 4-methoxycinnamic acid, a derivative of cinnamic acid.^{[3][4]} This compound is found naturally in various plants, such as *Gmelina asiatica* and *Philotheca obovalis*.^{[1][5]} Structurally, it features a methoxy group at the para-position of the phenyl ring attached to a methyl acrylate group.^{[2][6]} **Methyl 4-methoxycinnamate** is widely recognized for its application as a UV filter, particularly in the UV-B range (280-315 nm), making it a common ingredient in sunscreens and other cosmetic products.^{[1][3][7]} Beyond its photoprotective qualities, it is also investigated for potential antioxidant and anti-inflammatory effects.^{[1][8]} Its pleasant fragrance also leads to its use in the perfumery industry.^{[3][6]}

Physical Properties

The physical characteristics of **Methyl 4-methoxycinnamate** are well-documented, defining its behavior under various conditions and its suitability for different applications. The compound typically appears as a white to off-white or yellow solid.^{[2][9]}

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1][2][6]
Molecular Weight	192.21 g/mol	[1][2][8]
Melting Point	76 - 95 °C (commonly 89-90 °C)	[1][3][5][8][10][11][12]
Boiling Point	310.6 °C @ 760 mmHg	[3][12][13]
110 °C @ 0.01 Torr	[1][10][14]	
Density	1.102 ± 0.06 g/cm ³	[1][10][12]
Appearance	White to off-white solid; Yellow solid	[2][9]
Solubility		
in Water	~0.15 g/L; 396.7 mg/L @ 25 °C (est.)	[1][13]
in Organic Solvents	Good solubility in methanol, ethanol, acetone, dimethylformamide, and dimethyl sulfoxide.	[1][2]
Partition Coefficient (LogP)	1.88 - 2.68	[1][13]
Vapor Pressure	0.000594 - 0.00499 mmHg @ 25 °C	[1][13]
Flash Point	126.9 °C (260 °F)	[3][12][13]
pKa (Strongest Basic)	-4.8 (ChemAxon estimate)	
Refractive Index	1.546 (estimate)	[12]

Chemical Properties and Reactivity

The chemical behavior of **Methyl 4-methoxycinnamate** is largely dictated by its conjugated system, which includes the phenyl ring, the carbon-carbon double bond of the propenyl group,

and the carbon-oxygen double bond of the ester group.[8]

UV Absorption and Photostability

The primary function of **Methyl 4-methoxycinnamate** in cosmetic applications is as a UV filter. [2] Its extended conjugated system is a chromophore that strongly absorbs ultraviolet radiation, with a maximum absorption (λ_{max}) between 309-311 nm, which falls within the UV-B spectrum. [1] Upon absorbing UV light, the molecule's electrons are promoted to an excited state. This energy is then dissipated, primarily as heat, preventing the harmful radiation from penetrating the skin.[2] However, prolonged exposure to UV radiation can lead to E/Z (trans/cis) photoisomerization and potential degradation.[7][8]

Reactivity Profile

Methyl 4-methoxycinnamate is stable under normal conditions but can undergo several key chemical reactions:[2]

- Oxidation: The compound can be oxidized to 4-methoxycinnamic acid using strong oxidizing agents like potassium permanganate.[2]
- Reduction: The ester and alkene functional groups can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.[2]
- Substitution: The methoxy group on the phenyl ring can be substituted under certain acidic or basic conditions.[2]
- Hydrolysis: As an ester, it can be hydrolyzed back to 4-methoxycinnamic acid and methanol, typically under acidic or basic conditions.

Biological Activity

Beyond its photoprotective effects, studies suggest that **Methyl 4-methoxycinnamate** possesses antioxidant properties, which may help mitigate oxidative stress in tissues caused by UV exposure.[1][3] Some research also indicates potential anti-inflammatory effects, making it a candidate for further investigation in dermatological applications.[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-methoxycinnamate**.

- UV-Visible Spectroscopy: The compound exhibits a strong, broad absorption band in the UV-B region, with a λ_{max} of 309-311 nm.^[1] The absorption range typically spans from 280-320 nm.^[1]
- ^1H and ^{13}C NMR Spectroscopy: NMR spectroscopy confirms the structure of the molecule. The data below is for the (E)-isomer in CDCl_3 .

^1H NMR Data (in CDCl_3)			
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.64 - 7.67	d	16.0	Vinyl H
7.42 - 7.52	m (or d)	~8.1	Aromatic H (ortho to -CH=CH)
6.83 - 6.91	m (or d)	Aromatic H (ortho to -OCH ₃)	
6.28 - 6.40	d	16.0	Vinyl H
3.76 - 3.80	s	Methoxy H (-COOCH ₃)	
3.79 - 3.86	s	Methoxy H (Ar-OCH ₃)	

Source:^[8]^[15]

¹³ C NMR Data (in CDCl ₃)	
Chemical Shift (δ, ppm)	Assignment
167.7	C=O (ester)
161.4	Aromatic C-OCH ₃
144.5	Vinyl C
129.7	Aromatic CH
127.1	Aromatic C (quaternary)
115.3	Vinyl C
114.3	Aromatic CH
55.3	Methoxy C (Ar-OCH ₃)
51.6	Methoxy C (-COOCH ₃)

Source:[15]

- Infrared (IR) Spectroscopy: IR spectra are available for **Methyl 4-methoxycinnamate** and can be used to identify key functional groups, such as the C=O of the ester, the C=C of the alkene and aromatic ring, and the C-O bonds.[16][17]
- Mass Spectrometry (MS): Mass spectral data is available, providing information on the molecular weight and fragmentation pattern of the compound.[16]

Experimental Protocols

Synthesis of **Methyl 4-methoxycinnamate** (Fischer Esterification)

This protocol describes the synthesis via the esterification of 4-methoxycinnamic acid with methanol.[4]

- Reactants Setup: Suspend 4-methoxycinnamic acid in an excess of methanol in a round-bottom flask.[4]

- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.[\[4\]](#)
- **Reflux:** Heat the reaction mixture to reflux (approximately 65°C) and maintain for an extended period (e.g., up to 96 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[\[4\]](#)[\[18\]](#)
- **Workup:** After cooling, concentrate the solution using a rotary evaporator to remove excess methanol.[\[4\]](#)[\[18\]](#)
- **Extraction:** Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[\[18\]](#)
- **Isolation:** Dry the organic layer over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.[\[18\]](#)
- **Purification:** The product, a white solid, can be purified by filtration or recrystallization if necessary.[\[4\]](#)[\[18\]](#)

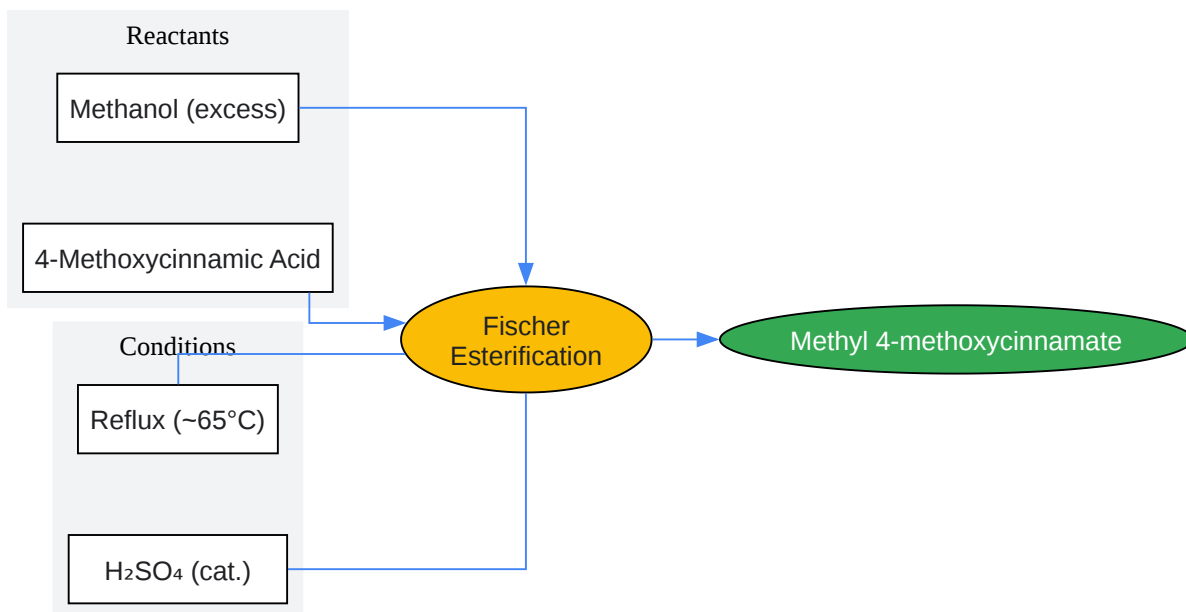
Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties of organic compounds.[\[19\]](#)[\[20\]](#)

- **Melting Point Determination:**
 - A small amount of the dried, solid sample is packed into a capillary tube.
 - The tube is placed in a melting point apparatus (e.g., a Vernier melt station).[\[19\]](#)
 - The sample is heated slowly, and the temperature range from which the solid begins to melt until it becomes a complete liquid is recorded as the melting point.[\[19\]](#)
- **Boiling Point Determination (Simple Distillation):**
 - The liquid compound (if applicable, or a solution for purification) is placed in a round-bottom flask.[\[19\]](#)

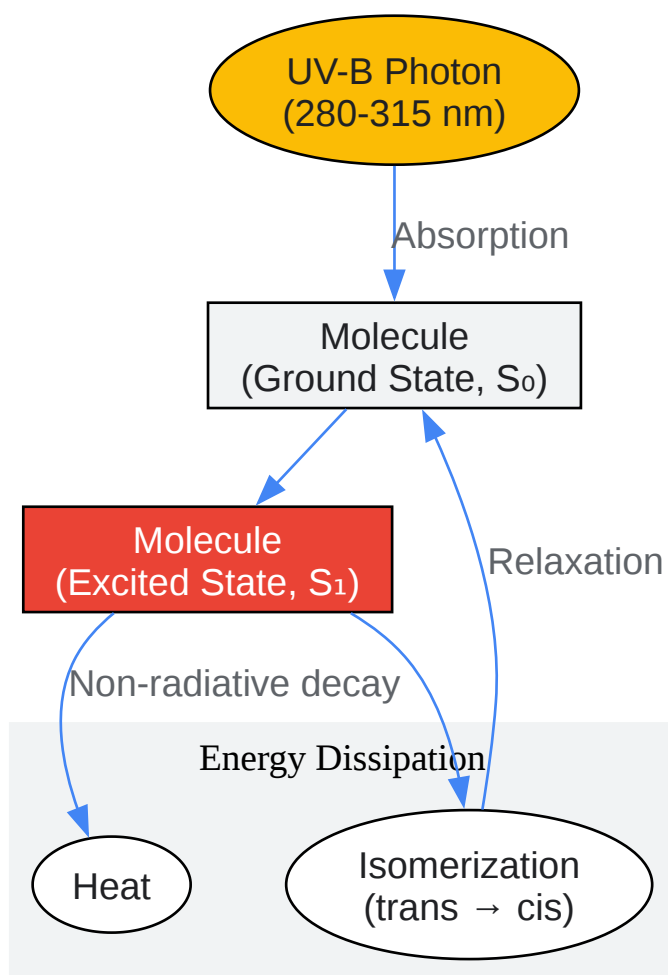
- A simple distillation apparatus is assembled with a condenser and a collection flask.[19]
- The liquid is heated, and the temperature is monitored with a thermometer placed at the vapor path.[19]
- The temperature at which the vapor pressure equals the atmospheric pressure, characterized by a stable temperature reading during distillation, is the boiling point.[19]
- UV-Vis Absorption Spectrum Measurement:
 - Prepare a stock solution of **Methyl 4-methoxycinnamate** in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[7][21]
 - Create a dilute solution from the stock to an appropriate concentration (e.g., $\sim 4 \times 10^{-5}$ M). [21]
 - Use a UV-Vis spectrophotometer to measure the absorbance of the solution across the UV range (e.g., 250-400 nm).
 - The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Diagrams



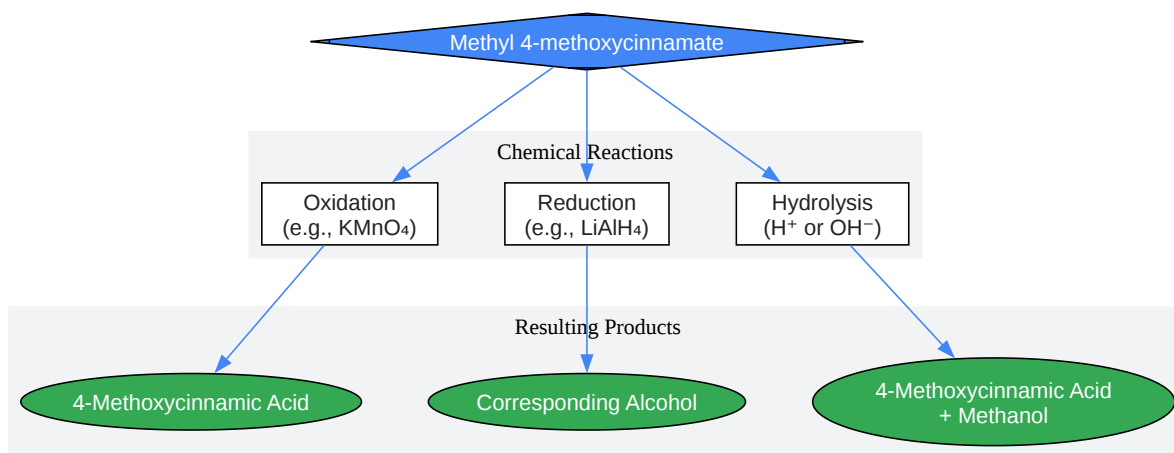
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Caption: Fischer Esterification workflow for the synthesis of **Methyl 4-methoxycinnamate**.



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Caption: Mechanism of UV-B absorption and energy dissipation by **Methyl 4-methoxycinnamate**.



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Caption: General reactivity profile of **Methyl 4-methoxycinnamate**.

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References

- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 2. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 3. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]
- 7. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 8. Methyl 4-methoxycinnamate | 3901-07-3 | Benchchem [benchchem.com]
- 9. METHYL 4-METHOXYCINNAMATE | 832-01-9 [chemicalbook.com]
- 10. bocsci.com [bocsci.com]
- 11. parchem.com [parchem.com]
- 12. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrce [chemsrc.com]
- 13. methyl 4-methoxycinnamate, 832-01-9 [thegoodscentscompany.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. METHYL 4-METHOXYCINNAMATE(832-01-9) IR Spectrum [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
- 21. public.websites.umich.edu [public.websites.umich.edu]
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